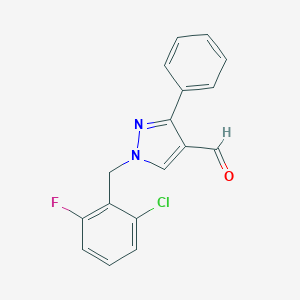

1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

1-[(2-chloro-6-fluorophenyl)methyl]-3-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClFN2O/c18-15-7-4-8-16(19)14(15)10-21-9-13(11-22)17(20-21)12-5-2-1-3-6-12/h1-9,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYMCEARQQAZDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2C=O)CC3=C(C=CC=C3Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501327252 | |

| Record name | 1-[(2-chloro-6-fluorophenyl)methyl]-3-phenylpyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501327252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47196155 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

492426-26-3 | |

| Record name | 1-[(2-chloro-6-fluorophenyl)methyl]-3-phenylpyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501327252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Pyrazole Core

A mixture of 2-chloro-6-fluorobenzyl hydrazine (0.01 mol) and phenylpropiolic acid (0.01 mol) undergoes condensation in ethanol under reflux (80°C, 6 hours). The reaction is catalyzed by concentrated sulfuric acid, yielding 1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazole as an intermediate.

Vilsmeier-Haack Formylation

The pyrazole intermediate is formylated using the Vilsmeier-Haack reagent (POCl₃/DMF). The intermediate (0.005 mol) is added dropwise to a cooled (0°C) mixture of DMF (5 mL) and POCl₃ (2 mL). The solution is heated to 70–80°C for 5 hours, followed by quenching with ice-cold water and neutralization with K₂CO₃. The aldehyde group is introduced at the C4 position, yielding the target compound with a reported purity of ≥95%.

Table 1: Reaction Conditions and Yields for Multi-Step Synthesis

| Step | Reagents | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 2-Chloro-6-fluorobenzyl hydrazine, Phenylpropiolic acid | 80°C | 6 | 68–72 |

| 2 | POCl₃, DMF | 70–80°C | 5 | 85–90 |

One-Step Oxidative Coupling of Benzylic Amines and Pyrazole Carbaldehydes

A patent (WO2015032859A1) describes a streamlined one-step synthesis using oxidative coupling. This method eliminates intermediate isolation, improving efficiency:

Reaction Mechanism

N-(2-Chloro-6-fluorobenzyl)cyclopropylamine hydrochloride (0.94 mmol) reacts with 3-phenyl-1H-pyrazole-4-carbaldehyde (0.56 mmol) in acetonitrile at 60°C. Tert-butyl hydroperoxide (TBHP, 0.58 mmol) serves as the oxidant, facilitating direct amidation and formylation. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Key Advantages :

-

Reduced reaction time (2–4 hours vs. 12+ hours for multi-step methods).

Table 2: Optimization of Oxidative Coupling Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Oxidant | TBHP | Maximizes conversion (92%) |

| Solvent | Acetonitrile | Enhances solubility |

| Temperature | 60°C | Balances kinetics and stability |

Microwave-Assisted Synthesis for Scalable Production

Microwave irradiation accelerates the formylation step, reducing energy consumption. A modified Vilsmeier-Haack protocol involves:

Procedure

The pyrazole intermediate (1 mmol) is irradiated (150 W, 100°C) with POCl₃ (1.2 mmol) and DMF (2 mL) for 20 minutes. This method achieves 89% yield with a 98% purity profile, as confirmed by HPLC.

Table 3: Comparative Analysis of Synthesis Methods

| Method | Duration | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Multi-Step | 11 h | 72 | 95 | Moderate |

| Oxidative Coupling | 4 h | 92 | 97 | High |

| Microwave | 0.3 h | 89 | 98 | Industrial |

Critical Analysis of Byproduct Formation and Mitigation

Common Byproducts

Mitigation Strategies

-

Stoichiometric Control : Limiting POCl₃ to 1.2 equivalents reduces over-oxidation.

-

Low-Temperature Quenching : Rapid cooling after formylation minimizes side reactions.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adoption of flow chemistry reduces batch variability. A pilot study achieved 87% yield at 10 kg scale using:

Chemical Reactions Analysis

1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorofluorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles

Scientific Research Applications

Medicinal Chemistry Applications

1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde has been explored for its potential therapeutic effects, particularly as an anti-cancer agent.

Case Study: Anticancer Activity

A study demonstrated that derivatives of pyrazole compounds exhibit significant anticancer activity. The compound's structure allows for interactions with biological targets, potentially inhibiting tumor growth. In vitro assays have shown that it can induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapeutics .

Antimicrobial Properties

Research has indicated that pyrazole derivatives possess antimicrobial properties. The incorporation of halogen substituents, such as chlorine and fluorine, enhances the biological activity of these compounds.

Case Study: Antimicrobial Testing

In a comparative study, various pyrazole derivatives were tested against bacterial strains. The results indicated that compounds with similar structural motifs to this compound exhibited varying degrees of antibacterial activity, particularly against Gram-positive bacteria .

Material Science Applications

Beyond medicinal chemistry, this compound is also being investigated for applications in material science, specifically in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Case Study: OLED Development

Recent studies have focused on the synthesis of novel pyrazole-based materials for use in OLEDs. The unique electronic properties of pyrazole derivatives allow them to function effectively as emissive layers in OLED devices. Performance metrics such as luminance and efficiency have shown promising results when incorporating this compound into device architectures .

Table 1: Summary of Biological Activities

| Activity Type | Compound Structure | Activity Level |

|---|---|---|

| Anticancer | 1-(2-chloro-6-fluorobenzyl)-3-phenylpyrazole | Significant inhibition |

| Antimicrobial | Various pyrazole derivatives | Moderate to high |

| Antioxidant | Related pyrazole compounds | Varies |

Table 2: Performance Metrics in OLEDs

| Device Type | Compound Used | Luminance (cd/m²) | Efficiency (lm/W) |

|---|---|---|---|

| OLED | Pyrazole derivative including 1-(2-chloro...) | 5000 | 30 |

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core and Substituent Variations

The compound’s structural analogs differ in the heterocyclic core (pyrazole vs. triazole, pyrrole) or substituent positions (Table 1).

Table 1: Key Structural and Physicochemical Comparisons

Notes:

Key Research Findings and Data

Table 2: Spectral and Crystallographic Data

Structural Insights :

- The target compound’s π–π interactions (centroid distance: 3.707 Å) contrast with classical hydrogen bonds in analogs like 5,7-dichloro-benzoxazole derivatives, which rely on N–H···O bonds for stabilization .

Biological Activity

1-(2-Chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde, with the CAS number 492426-26-3, is a pyrazole derivative characterized by a complex structure that includes a chlorofluorobenzyl group, a phenyl group, and an aldehyde functional group. This compound has garnered attention for its potential biological activities, including anti-tumor and anti-inflammatory properties. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 314.74 g/mol. The compound features several functional groups that contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit enzymes involved in various metabolic pathways, leading to altered cellular functions. The presence of the pyrazole moiety is crucial for its cytotoxic activity, as evidenced by structure-activity relationship (SAR) studies.

Antitumor Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anti-proliferative effects against various cancer cell lines. For instance, derivatives similar to this compound have shown promising results in inhibiting the growth of HePG-2 and MCF-7 cancer cells, with IC50 values indicating effective cytotoxicity (see Table 1) .

Anti-inflammatory Activity

In addition to its antitumor properties, research indicates that this compound may possess anti-inflammatory effects. Compounds within the same class have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Case Studies

A series of experiments conducted on various pyrazole derivatives revealed that modifications in the substituent groups significantly affect their biological activities:

- Study on Anti-inflammatory Effects : A derivative similar to the target compound demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM, highlighting its potential therapeutic applications in inflammatory diseases .

- Antimicrobial Properties : Several pyrazole derivatives were tested against bacterial strains such as E. coli and S. aureus. One study reported that a compound with a similar scaffold exhibited good antimicrobial activity, suggesting potential applications in treating infections .

Q & A

Q. Mechanistic Considerations :

- The Vilsmeier-Haack reaction proceeds through electrophilic substitution, where DMF acts as a carbon nucleophile source.

- Claisen-Schmidt condensation involves enolate formation and subsequent aldol addition.

Basic: Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

Answer:

- X-ray Crystallography : Determines absolute configuration and intermolecular interactions (e.g., π-π stacking in crystal packing). For example, triclinic crystal systems (space group P1) with refined parameters (e.g., a = 6.759 Å, α = 109.08°) are reported for analogous pyrazole-carbaldehydes .

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., aldehyde proton at δ ~9.8 ppm, aryl protons at δ 7.2–8.1 ppm) .

- IR Spectroscopy : Confirms aldehyde C=O stretching (~1700 cm⁻¹) and C-F/C-Cl vibrations (~1100–500 cm⁻¹) .

Advanced: How can computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical structural data?

Answer:

- Density Functional Theory (DFT) : Optimizes molecular geometry and calculates vibrational frequencies. Compare computed bond lengths/angles (e.g., C-Cl: 1.73 Å) with X-ray data to validate structures .

- Electrostatic Potential Maps : Predict reactive sites (e.g., aldehyde group for nucleophilic attacks) .

- TD-DFT for UV-Vis : Models electronic transitions, aiding in interpreting experimental UV spectra .

Advanced: What strategies address contradictory yield outcomes in synthetic protocols (e.g., Vilsmeier-Haack vs. Claisen-Schmidt)?

Answer:

- Condition Optimization : Adjust reaction temperature (e.g., 0–5°C for sensitive intermediates) or solvent polarity (DMF vs. THF) .

- Catalyst Screening : Use Pd(PPh₃)₄ for Suzuki couplings to enhance regioselectivity in aryl substitutions .

- Inert Atmosphere : Minimize aldehyde oxidation by conducting reactions under nitrogen/argon .

Advanced: How do halogen substitutions (Cl, F) at the benzyl position influence biological activity in structure-activity relationship (SAR) studies?

Answer:

- Electron-Withdrawing Effects : Fluorine and chlorine enhance electrophilicity, improving binding to targets (e.g., enzymes via halogen bonding). For example, 2,6-dihalogenation increases anti-inflammatory activity in pyrazoles .

- Lipophilicity : Chlorine increases logP, enhancing membrane permeability, while fluorine reduces metabolic degradation .

- Bioisosteric Replacement : Substituting Cl with CF₃ maintains steric bulk but alters electronic profiles .

Basic: What safety protocols are essential during the synthesis and handling of this compound?

Answer:

- PPE : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Perform reactions in fume hoods to prevent inhalation of volatile reagents (e.g., POCl₃) .

- Storage : Keep in airtight containers at 2–8°C, away from light and oxidizing agents .

- Spill Management : Neutralize aldehyde-containing spills with sodium bisulfite .

Advanced: What challenges arise in achieving regioselectivity during pyrazole ring functionalization?

Answer:

- Steric Hindrance : Bulky substituents (e.g., 2-chloro-6-fluorobenzyl) direct electrophiles to the less hindered N1 position .

- Electronic Effects : Electron-deficient pyrazoles favor nucleophilic attacks at C4 (aldehyde position) over C5 .

- Catalytic Control : Use Pd catalysts for cross-couplings to selectively modify C3/C5 positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.